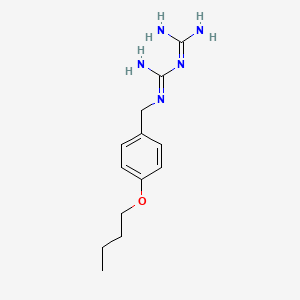
N-(4-butoxybenzyl)imidodicarbonimidic diamide
描述
N-(4-butoxybenzyl)imidodicarbonimidic diamide, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIM is a derivative of imidocarbonimidic diamide and is synthesized through a multi-step process.
科学研究应用
N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to exhibit anticancer and antiviral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to have insecticidal properties and can be used as a pesticide. In materials science, N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential applications in the development of new materials such as polymers and coatings.
作用机制
The mechanism of action of N-(4-butoxybenzyl)imidodicarbonimidic diamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit the activity of the viral protease, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In viruses, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One of the main advantages of N-(4-butoxybenzyl)imidodicarbonimidic diamide is its potential as a versatile tool for scientific research. Its diverse range of applications makes it a valuable compound for researchers in various fields. However, the synthesis of N-(4-butoxybenzyl)imidodicarbonimidic diamide is a complex process that requires specialized equipment and expertise. Additionally, the toxicity of N-(4-butoxybenzyl)imidodicarbonimidic diamide is not well understood, and caution should be taken when handling the compound.
未来方向
There are many potential future directions for research on N-(4-butoxybenzyl)imidodicarbonimidic diamide. In medicine, further studies are needed to fully understand the mechanisms of action of N-(4-butoxybenzyl)imidodicarbonimidic diamide and to determine its potential as a therapeutic agent for various diseases. In agriculture, research is needed to determine the efficacy and safety of N-(4-butoxybenzyl)imidodicarbonimidic diamide as a pesticide. In materials science, research is needed to explore the potential applications of N-(4-butoxybenzyl)imidodicarbonimidic diamide in the development of new materials.
Conclusion:
In conclusion, N-(4-butoxybenzyl)imidodicarbonimidic diamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis is a complex process, and its mechanism of action is not fully understood. However, research has shown that N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential as a therapeutic agent for various diseases and as a pesticide. Further research is needed to fully understand its potential and to explore its applications in materials science.
属性
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-2-3-8-19-11-6-4-10(5-7-11)9-17-13(16)18-12(14)15/h4-7H,2-3,8-9H2,1H3,(H6,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJASYHTCUKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4767412.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4767415.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4767419.png)
![3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4767427.png)
![1-[6-(3-chlorophenoxy)hexyl]piperidine](/img/structure/B4767430.png)
![ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4767443.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4767449.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4767459.png)
![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4767480.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4767497.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767500.png)
![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![N-(3,4-dimethylphenyl)-2-{[(3-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4767507.png)
![3-(2-phenylethyl)-2-{[4-(1-pyrrolidinylcarbonyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B4767509.png)